molecular formula C17H14N2O4S B6623210 4-[[2-(5-Methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetyl]amino]benzoic acid

4-[[2-(5-Methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetyl]amino]benzoic acid

Cat. No.: B6623210
M. Wt: 342.4 g/mol
InChI Key: ZAVRQRHPBOAGFF-UHFFFAOYSA-N
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Description

4-[[2-(5-Methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetyl]amino]benzoic acid is a complex organic compound that features a thiophene ring, an oxazole ring, and a benzoic acid moiety

Properties

IUPAC Name

4-[[2-(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-10-14(19-16(23-10)12-6-7-24-9-12)8-15(20)18-13-4-2-11(3-5-13)17(21)22/h2-7,9H,8H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVRQRHPBOAGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CSC=C2)CC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[[2-(5-Methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetyl]amino]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step often involves the use of thiophene derivatives and coupling reactions.

    Acetylation: The acetyl group is introduced using acylation reactions, often employing reagents like acetic anhydride or acetyl chloride.

    Coupling with benzoic acid: The final step involves coupling the synthesized intermediate with benzoic acid under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for scalability.

Chemical Reactions Analysis

4-[[2-(5-Methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Amidation: The compound can form amides with other carboxylic acids or amines under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., palladium on carbon), and electrophiles (e.g., nitric acid for nitration).

Scientific Research Applications

4-[[2-(5-Methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetyl]amino]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 4-[[2-(5-Methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetyl]amino]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but often include key proteins or nucleic acids involved in disease processes.

Comparison with Similar Compounds

Similar compounds to 4-[[2-(5-Methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetyl]amino]benzoic acid include:

    Thiophene derivatives: Compounds like 2-acetylthiophene and 3-thiophenecarboxylic acid share the thiophene ring structure.

    Oxazole derivatives: Compounds such as 4-methyl-2-oxazolecarboxylic acid and 2-phenyl-4-oxazolecarboxylic acid share the oxazole ring structure.

    Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid share the benzoic acid moiety.

The uniqueness of this compound lies in its combination of these three distinct functional groups, which confer specific chemical and biological properties not found in simpler analogs.

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